molecular formula C17H17N3OS B2924457 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide CAS No. 873856-45-2

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide

Cat. No.: B2924457
CAS No.: 873856-45-2
M. Wt: 311.4
InChI Key: BMATYRWXGWHDFE-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a heterocyclic structure renowned for its diverse biological activities and significant applications in pharmaceutical and organic materials research . The molecular architecture of this compound integrates a benzothiazole core with a pyridine-carboxamide moiety, a design frequently employed in the development of pharmacologically active agents. Benzothiazole derivatives, particularly 2-substituted variants, have demonstrated substantial research value as anticancer agents, with studies highlighting their ability to exhibit high potency and selective toxicity against various cancer cell lines . Furthermore, this chemical class is extensively investigated for its potential in treating central nervous system disorders; compounds like Riluzole, which contains a benzothiazole core, are known for their neuroprotective effects, interfering with glutamate receptor neurotransmission and showing utility in managing local brain ischemia and neurodegenerative diseases . The mechanism of action for benzothiazole derivatives is often target-specific. Some function as enzyme inhibitors, while others, such as the JNK inhibitor AS601245, promote cell survival after cerebral ischemia by preventing the activation of the JNK signal transduction pathway and subsequent c-Jun phosphorylation . Another research avenue involves their role as tau protein aggregation inhibitors, relevant to Alzheimer's disease research, where benzothiazole-based structures like Pittsburgh Compound B (PiB) are utilized to detect and quantify amyloid beta-pleated sheet structures . This compound is presented as a high-purity chemical tool for non-human research applications exclusively. It is intended for use by qualified professional researchers in controlled laboratory settings for in vitro studies or other scientific investigations. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other human consumption purposes.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-3-20(4-2)17(21)12-8-7-11-18-15(12)16-19-13-9-5-6-10-14(13)22-16/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMATYRWXGWHDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives. One common method involves the use of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) . The reaction is carried out under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of eco-friendly solvents are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Core Structure Key Modifications Biological Activity (Reported) Reference
Target Compound Benzothiazole-pyridine carboxamide N,N-diethyl carboxamide at pyridine-3 Inferred antimicrobial potential
Cpd D (1,3-benzothiazol-2-yl)carbamoylmethanesul-3-bromopyruvate Benzothiazole-carbamoyl Phenyl methanesulfonate, 3-bromopyruvate Not specified
Benzothiazole-thiazolidinone hybrids Benzothiazole-thiazolidinone Thiazolidinone/imidazolidinone substituents Antimicrobial
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methylpyridin-2-yl)acetamide Benzoisothiazole sulfone Sulfone group, acetamide-pyridine linkage Not specified
Cpd F: N,N-diethyl-4-(4-((3-(piperidin-1-yl)propyl)amino)quinolin-2-yl)benzamide Quinoline-benzamide Piperidinylpropylamino, quinoline core Not specified

Key Differences and Implications

Core Heterocycles: The target compound’s pyridine-carboxamide core differs from the quinoline in Cpd F and the thiazolidinone in hybrids . Pyridine derivatives often exhibit enhanced metabolic stability compared to quinoline analogs, while thiazolidinones are associated with antimicrobial activity. The benzoisothiazole sulfone in introduces a sulfone group, which increases polarity and may alter solubility compared to the target’s benzothiazole-carboxamide system.

The piperidinylpropylamino group in Cpd F introduces a basic nitrogen, which could influence receptor binding or pharmacokinetics.

Biological Activity

2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and pyridine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will detail its biological activity based on various studies and findings.

  • IUPAC Name : 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide
  • Molecular Formula : C15H16N2OS
  • Molecular Weight : 284.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety can bind to the active sites of various enzymes, inhibiting their activity and blocking substrate access.
  • Cell Signaling Interference : It may modulate signaling pathways related to cell proliferation and inflammation.

Antimicrobial Activity

Studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamide have shown effectiveness against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamideEscherichia coli32 µg/mL
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamideStaphylococcus aureus16 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Antitumor Activity

Research evaluating the antitumor potential of benzothiazole derivatives has demonstrated their ability to inhibit cancer cell proliferation. In vitro studies using human lung cancer cell lines (A549, HCC827, and NCI-H358) showed that compounds with similar structures exhibited significant cytotoxic effects:

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamideA5495.5 ± 0.520.0 ± 1.5
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamideHCC8274.8 ± 0.418.5 ± 1.0
2-(1,3-benzothiazol-2-yl)-N,N-diethylpyridine-3-carboxamideNCI-H3586.0 ± 0.622.0 ± 2.0

The data indicates that while the compound shows promising activity in two-dimensional assays, its efficacy decreases in three-dimensional cultures, likely due to penetration challenges.

Case Studies

Several studies have focused on the biological activities of benzothiazole derivatives:

  • Antitumor Study : A study published in Pharmaceutical Research investigated a series of benzothiazole derivatives for their antitumor effects using both two-dimensional and three-dimensional cell cultures. The results indicated that compounds similar to our target compound demonstrated significant inhibition of cell proliferation across multiple cancer cell lines .
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds were found to be effective against Staphylococcus aureus and Escherichia coli, with varying MIC values .

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